![molecular formula C23H19N3O5 B5491187 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid](/img/structure/B5491187.png)
4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the methoxy-nitrophenyl group. The final step involves the formation of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid include:
- Compounds with similar pyrrole structures.
- Compounds with cyano and methoxy-nitrophenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. This combination allows for unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-14-10-18(11-19(13-24)16-4-6-17(7-5-16)23(27)28)15(2)25(14)21-12-20(26(29)30)8-9-22(21)31-3/h4-12H,1-3H3,(H,27,28)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOAVPLRLJQAIO-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.